Allyltrimethylammonium chloride

Übersicht

Beschreibung

Allyltrimethylammonium chloride is a quaternary ammonium compound with the chemical formula C6H14ClN. It is known for its use in various chemical reactions and industrial applications. This compound is typically found as a colorless or slightly yellow liquid and is soluble in water and organic solvents such as acetone and ether .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Allyltrimethylammonium chloride can be synthesized through the reaction of allyl chloride with trimethylamine. The reaction is typically carried out at room temperature, and the product is obtained by filtering out any solid impurities . Another method involves the reaction of trimethylamine hydrochloride with sodium hydroxide in ethanol, followed by the addition of allyl bromide .

Industrial Production Methods

In industrial settings, this compound is produced by mixing allyl chloride and trimethylamine in a molar ratio, heating the mixture at room temperature, and then cooling and filtering the product . This method is efficient and yields a high-purity product suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

Allyltrimethylammonium chloride undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the allyl group.

Addition Reactions: The compound can undergo addition reactions with various reagents, forming new compounds.

Polymerization: It can be used as a monomer in polymerization reactions to form polymers with unique properties.

Common Reagents and Conditions

Common reagents used in reactions with this compound include sodium hydroxide, ethanol, and various organic solvents. The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal yields .

Major Products Formed

The major products formed from reactions involving this compound include substituted ammonium compounds, polymers, and various organic intermediates used in further chemical synthesis .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Allyltrimethylammonium chloride is primarily utilized as an allylating agent in organic synthesis. Its ability to participate in various nucleophilic substitution reactions makes it valuable for modifying bioactive compounds.

Mechanochemical Reactions

Recent studies have demonstrated the effectiveness of mechanochemical methods using this compound for allylation reactions. For instance, a study highlighted its use in the Tsuji–Trost allylation of nucleophiles (C-, N-, and O-) under solvent-free conditions, achieving high yields and selectivity without the need for additional purification steps .

Table 1: Mechanochemical Allylation Results

| Nucleophile | Yield (%) | Conditions |

|---|---|---|

| 4-Hydroxybiphenyl | 95 | Solid-state, no solvent |

| Phenol | 90 | Mild conditions |

| Aniline | 88 | Low catalyst loading |

Medicinal Chemistry

The compound's structural characteristics allow it to interact effectively with biological systems, leading to potential applications in medicinal chemistry. Research indicates that this compound can influence cellular processes, particularly regarding membrane permeability and cellular uptake mechanisms.

Case Study: Cellular Uptake Studies

A study explored the effects of this compound on drug delivery systems, demonstrating enhanced uptake of therapeutic agents in cancer cells. The findings suggest that this compound could facilitate improved delivery of anticancer drugs by modifying membrane properties.

Environmental Applications

In environmental science, this compound has been employed in wastewater treatment processes. Its cationic nature allows it to act as a flocculant, aiding in the removal of suspended solids from wastewater.

Case Study: Textile Dyeing Sludge Dewaterability

A recent investigation assessed the effectiveness of this compound in enhancing the dewaterability of textile dyeing sludge. The study found that optimal dosages significantly improved sludge dewatering performance, highlighting its potential as an environmentally friendly flocculant .

Table 2: Sludge Dewatering Performance

| Dosage (mg/L) | FCMC (%) | SRF (m kg⁻¹) |

|---|---|---|

| 20 | 70.5 | 4.8 × 10¹² |

| 40 | 76.9 | 5.9 × 10¹² |

| 60 | 72.3 | 5.2 × 10¹² |

Industrial Applications

This compound is also utilized in various industrial applications, particularly in the petroleum industry as a clay treatment agent and drilling fluid additive . Its ability to modify surface properties enhances the performance of drilling fluids.

Case Study: Clay Treatment Efficiency

In a comparative study on drilling fluids, the incorporation of this compound improved the stability and viscosity of the fluids under high-temperature conditions, making it a valuable additive for oil extraction processes.

Wirkmechanismus

The mechanism of action of allyltrimethylammonium chloride involves its ability to interact with various molecular targets through ionic and covalent bonding. The compound can act as a catalyst in chemical reactions by stabilizing transition states and intermediates, thereby lowering the activation energy required for the reaction to proceed . In biological systems, it can interact with cellular membranes and proteins, affecting their function and activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Trimethylamine hydrochloride: Used in similar synthetic routes but lacks the allyl group.

Allyl chloride: Contains the allyl group but does not have the quaternary ammonium structure.

Diallyldimethylammonium chloride: Another quaternary ammonium compound with two allyl groups, used in polymerization reactions.

Uniqueness

Allyltrimethylammonium chloride is unique due to its combination of the allyl group and the quaternary ammonium structure. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in both research and industrial applications .

Biologische Aktivität

Allyltrimethylammonium chloride (ATMAC) is a quaternary ammonium compound with the chemical formula . It has gained attention in various fields, including medicinal chemistry and environmental science, due to its notable biological activities. This article explores the biological activity of ATMAC, highlighting its antibacterial properties, applications in biochemistry, and potential toxicity.

1. Antibacterial Properties

ATMAC exhibits significant antibacterial activity against a range of bacterial strains. A study evaluating various quaternary ammonium compounds (QACs) found that ATMAC demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for ATMAC were reported to be relatively high, ranging from 250 to 500 µg/mL for different strains .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 250 |

| Escherichia coli | 500 |

| Pseudomonas aeruginosa | 500 |

The mechanism of action for ATMAC involves disruption of bacterial membranes, leading to cell lysis. This is consistent with findings from studies on related compounds, where membrane permeability and depolarization were identified as key factors in their antibacterial efficacy .

2. Applications in Biochemistry

ATMAC serves as an effective allylating agent in organic synthesis, particularly in mechanochemical reactions. Its use in palladium-catalyzed Tsuji–Trost allylation reactions has shown exceptional selectivity and yield, making it a valuable reagent in the synthesis of complex bioactive compounds . This method highlights ATMAC's utility beyond its biological activity, showcasing its relevance in synthetic chemistry.

Case Study: Mechanochemical Allylation

A recent study demonstrated the use of ATMAC in a solvent-free mechanochemical protocol for allylation reactions. The results indicated yields up to 99% for various nucleophiles, emphasizing the compound's efficiency as an allylating agent under mild conditions . This is particularly advantageous in pharmaceutical applications where high purity and yield are essential.

3. Toxicity and Safety Profile

While ATMAC shows promising biological activity, its safety profile is critical for its application in medicinal chemistry. Toxicity studies have indicated that ATMAC can exhibit cytotoxic effects at higher concentrations. For instance, the half-maximal inhibitory concentration (IC50) values were evaluated against normal human cells, revealing that while some derivatives showed acceptable therapeutic windows, others raised concerns regarding cytotoxicity .

Table 2: Cytotoxicity Data for this compound Derivatives

| Compound | IC50 (µM) | Remarks |

|---|---|---|

| ATMAC | 150 | Moderate toxicity |

| Modified Derivative A | 50 | High toxicity |

| Modified Derivative B | 200 | Low toxicity |

Eigenschaften

IUPAC Name |

trimethyl(prop-2-enyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N.ClH/c1-5-6-7(2,3)4;/h5H,1,6H2,2-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZYULTYGSBAILI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

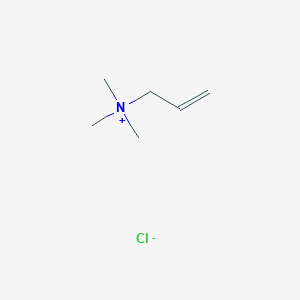

C[N+](C)(C)CC=C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57491-00-6 | |

| Record name | 2-Propen-1-aminium, N,N,N-trimethyl-, chloride (1:1), homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57491-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00883577 | |

| Record name | 2-Propen-1-aminium, N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1516-27-4 | |

| Record name | 2-Propen-1-aminium, N,N,N-trimethyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1516-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyltrimethylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001516274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALLYLTRIMETHYLAMMONIUM CHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51212 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propen-1-aminium, N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propen-1-aminium, N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyltrimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.695 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYLTRIMETHYLAMMONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TNV3AA7VHH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALLYLTRIMETHYLAMMONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5834 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Q1: What are the primary applications of Allyltrimethylammonium chloride in material science?

A1: ATMAC serves as a key monomer in synthesizing polymers with enhanced properties. For instance, it's used in creating:

- Superabsorbent polymers: ATMAC, copolymerized with acrylic acid and grafted onto sodium alginate, yields a superabsorbent polymer with pH-dependent swelling and high dye adsorption capacity []. This material shows promise for removing pollutants like methylene blue from wastewater.

- Cationic polyacrylamides: Incorporating ATMAC into polyacrylamide through ultrasonic-initiated template copolymerization results in a cationic polymer with a microblock structure []. This novel structure significantly enhances the flocculation performance, proving beneficial for textile-dyeing sludge dewatering.

- Antibacterial ultrafiltration membranes: When copolymerized with N-(2-hydroxyl-3-butyl-4-methyl) acrylamide and incorporated into ultrafiltration membranes, ATMAC imparts antibacterial properties []. These modified membranes show improved rejection performance and excellent antibacterial activity against bacteria, making them suitable for various separation and purification applications.

Q2: How does this compound contribute to the properties of drilling fluids?

A2: ATMAC plays a crucial role in enhancing the performance of water-based drilling fluids []:

Q3: Are there any studies on using this compound in zeolite synthesis?

A3: Yes, research indicates that ATMAC's structure makes it suitable for directing the synthesis of specific zeolite frameworks []. For instance, a hydroisomerization intermediate mimicking ATMAC's structure effectively directs the synthesis of aluminous ZSM-48 zeolite. This finding opens avenues for tailoring zeolite properties for specific catalytic applications.

Q4: What is known about the reactivity of this compound with chlorine?

A4: Research shows that ATMAC reacts with chlorine in aqueous solutions, yielding chlorohydrin products []. The reaction's outcome depends on the temperature:

Q5: What analytical techniques are commonly employed to study this compound and its derivatives?

A5: Various analytical techniques are used to characterize ATMAC and its derivatives:

- Spectroscopy: Fourier transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance spectroscopy (1H and 13C NMR) are used to determine the structure and composition of ATMAC-containing polymers [, ].

- Thermal Analysis: Thermogravimetric analysis (TGA) helps understand the thermal stability and degradation behavior of these polymers [].

- Contact Angle Measurement: This technique assesses the surface hydrophobicity/hydrophilicity of materials containing ATMAC, like ultrafiltration membranes [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.